2,5-Dichloro-4,6-diiodopyridin-3-ol

Description

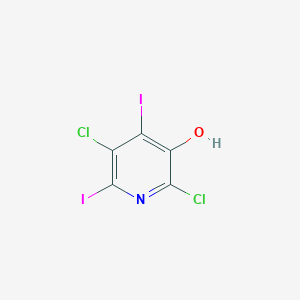

2,5-Dichloro-4,6-diiodopyridin-3-ol (CAS # 1261365-34-7) is a halogenated pyridine derivative with the molecular formula C₅HCl₂I₂NO and a molecular weight of 415.78 g/mol . Its structure features chlorine substituents at positions 2 and 5, iodine atoms at positions 4 and 6, and a hydroxyl group at position 3 (Figure 1). This compound is cataloged under MFCD18374111 and is commercially available in quantities ranging from 1 g ($500) to 25 g ($6,000) . The presence of both chlorine and iodine substituents confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and material science.

Properties

IUPAC Name |

2,5-dichloro-4,6-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2I2NO/c6-1-2(8)3(11)4(7)10-5(1)9/h11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXJSLAMKRMCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)I)Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4,6-diiodopyridin-3-ol typically involves halogenation reactions starting from pyridine derivatives. One common method includes the sequential chlorination and iodination of pyridin-3-ol. The process can be summarized as follows:

Chlorination: Pyridin-3-ol is first chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 2 and 5 positions.

Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce iodine atoms at the 4 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4,6-diiodopyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The hydroxyl group at the 3 position can participate in oxidation-reduction reactions, forming different oxidation states of the compound.

Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids or stannanes.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dichloro-4,6-diiodopyridin-3-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4,6-diiodopyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Pyridin-3-ol Derivatives

Key Observations

Halogen Diversity: The target compound uniquely combines chlorine and iodine substituents, whereas analogues like 2,6-Diiodopyridin-3-ol and 5-Bromo-2,6-diiodopyridin-3-ol feature only iodine or bromine.

Steric and Electronic Effects :

- The iodine atoms at positions 4 and 6 introduce significant steric bulk compared to smaller halogens like chlorine or functional groups (e.g., methoxy in 2,6-Diiodo-5-methoxypyridin-3-ol). This may reduce solubility but increase lipophilicity, relevant for biological membrane penetration .

Cost Implications :

- The price of this compound ($500/g) is higher than that of 5-Bromo-2,6-diiodopyridin-3-ol ($240/g), likely due to the synthetic complexity of introducing both chlorine and iodine atoms .

Reactivity Trends :

- The hydroxyl group at position 3 in all listed compounds provides a site for further functionalization (e.g., esterification, phosphorylation). However, the electron-withdrawing effects of adjacent halogens in the target compound may deactivate this group compared to less halogenated analogues like 2,5-Dichloropyridin-3-ol .

Biological Activity

Overview

2,5-Dichloro-4,6-diiodopyridin-3-ol is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two chlorine and two iodine atoms on its pyridine ring, which may influence its interactions with biological systems. Research into its biological activity includes investigations into its antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C5H2Cl2I2N

- IUPAC Name : this compound

- CAS Number : 1261365-62-1

The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biological pathways.

- Receptor Modulation : It could potentially modulate receptor activities, influencing various signaling pathways.

Biological Activities

-

Antimicrobial Properties

- Studies have indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

-

Anticancer Activity

- Preliminary research suggests that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition

Table 1: Biological Activity Summary

Detailed Research Findings

-

Antimicrobial Studies :

- A series of experiments demonstrated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound's mechanism was hypothesized to involve disruption of bacterial membrane integrity.

-

Anticancer Mechanism :

- In vitro studies revealed that treatment with the compound resulted in reduced viability of cancer cells through mechanisms such as caspase activation and modulation of apoptotic pathways.

-

Enzyme Assays :

- In enzyme inhibition assays targeting CDKs, the compound displayed significant inhibitory effects, suggesting potential applications in cancer therapeutics where CDK dysregulation is prevalent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.